3-(4-methoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide
Description
This compound is a structurally complex heterocyclic amide featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a 4-methoxyphenyl substituent. The propanamide side chain is linked via an ethyl group to the nitrogen of the thiazolo-triazole system, with an additional 4-methoxyphenyl group at the terminal position (Fig. 1). The methoxy groups likely enhance solubility and influence electronic interactions, while the fused heterocyclic core may contribute to bioactivity through π-π stacking or hydrogen bonding .
For instance, Scheme 1 in outlines the synthesis of propanamides with thiazole-triazole hybrids, suggesting that similar methods (e.g., nucleophilic substitution or heterocyclization) could apply .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-29-19-8-3-16(4-9-19)5-12-21(28)24-14-13-18-15-31-23-25-22(26-27(18)23)17-6-10-20(30-2)11-7-17/h3-4,6-11,15H,5,12-14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLSTHFQQLCXKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a reaction between a thioamide and a hydrazine derivative can form the thiazole ring, which is then fused with a triazole ring through cyclization reactions.
Attachment of the Methoxyphenyl Groups: The methoxyphenyl groups can be introduced via electrophilic aromatic substitution reactions, where methoxybenzene derivatives react with electrophiles to form the desired substituted products.
Formation of the Propanamide Moiety: The final step involves the coupling of the thiazolo[3,2-b][1,2,4]triazole intermediate with a propanamide derivative, typically using amide bond formation reactions such as those involving carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl groups can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemical Properties and Structure
This compound features a thiazolo[3,2-b][1,2,4]triazole moiety, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 410.5 g/mol. Its structure includes methoxyphenyl groups and a propanamide linkage, which contribute to its pharmacological properties.
Antimicrobial Activity
Research has shown that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant antimicrobial properties. For instance, compounds with similar structures have been evaluated for their effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Studies indicate that modifications to the phenyl ring can enhance antibacterial activity (MIC values ranging from 0.5 to 1 μM), making them comparable to standard antibiotics like gentamicin and ciprofloxacin .
Anti-inflammatory Properties
Compounds containing the thiazolo[3,2-b][1,2,4]triazole scaffold have demonstrated potential as anti-inflammatory agents. Some derivatives have been reported to selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), showing a favorable profile with lower ulcerogenic risks compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) . The ability to modulate inflammatory pathways makes these compounds promising candidates for treating chronic inflammatory diseases.
Neuroprotective Effects
The neuroprotective potential of triazole derivatives has gained attention in recent years. Some studies suggest that these compounds may act as antioxidants and protect against oxidative stress-related neuronal damage. This property could be beneficial in developing treatments for neurodegenerative disorders such as Alzheimer's disease .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various thiazolo[3,2-b][1,2,4]triazole derivatives, researchers synthesized multiple compounds and tested them against common pathogens. The results showed that certain modifications in the side chains significantly improved antibacterial activity. For example, a compound with a para-substituted methoxy group exhibited MIC values significantly lower than those of existing antibiotics .
Case Study 2: Anti-inflammatory Activity
Another research effort focused on assessing the anti-inflammatory effects of synthesized triazole derivatives in vivo. The study highlighted that specific compounds not only inhibited COX-2 activity but also reduced pro-inflammatory cytokines in animal models of inflammation. These findings suggest that the thiazolo[3,2-b][1,2,4]triazole framework could be pivotal in designing new anti-inflammatory drugs with fewer side effects compared to conventional therapies .
Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Antimicrobial Activity | Effective against Staphylococcus aureus, Escherichia coli, etc. | MIC values comparable to standard antibiotics |
| Anti-inflammatory | Selective COX-1/COX-2 inhibitors with lower ulcerogenic risk | Reduced inflammation markers in vivo |
| Neuroprotective Effects | Potential antioxidant properties aiding in neurodegenerative disease treatment | Protective effects against oxidative stress |
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The thiazolo[3,2-b][1,2,4]triazole moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the methoxyphenyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Compound A : N-{2-[2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide ()
- Structural Difference : Replaces the propanamide chain with an oxalamide (ethanediamide) group and substitutes the 4-methoxyphenyl with a 4-fluorophenyl on the triazole ring.
- The shorter oxalamide chain may reduce conformational flexibility .
Compound B : 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole ()
- Structural Difference : Features a pyrazoline-benzothiazole hybrid instead of a thiazolo-triazole.
- Functional Implication : Pyrazoline derivatives are associated with antitumor and antidepressant activities, suggesting that core heterocycle modifications significantly influence pharmacological profiles .
Side Chain Variations
Compound C: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides ()
- Structural Difference : Replaces the thiazolo-triazole with an oxadiazole-thiazole system and introduces a sulfanyl linker.
- Impact : The oxadiazole moiety may enhance metabolic stability, while the sulfanyl group could improve binding to sulfur-rich enzyme pockets .
Data Tables
Table 1: Structural and Electronic Comparison
*LogP values estimated using fragment-based methods.
Research Findings and Implications
- Electronic Effects : Methoxyphenyl groups in the target compound may enhance solubility and π-π interactions compared to fluorophenyl or chlorophenyl analogs (e.g., 923719-87-3 in ) .
- Bioactivity Potential: Thiazolo-triazole hybrids have shown promise in antimicrobial and anticancer studies, though specific data for the target compound require further validation .
- Synthetic Challenges : Multi-step syntheses (e.g., cyclization, amidation) may lead to moderate yields (~40–60%), as seen in analogous protocols .
Biological Activity
The compound 3-(4-methoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide is a complex organic molecule characterized by its unique structural features, including methoxyphenyl and thiazolo-triazole moieties. This article aims to explore the biological activity of this compound, focusing on its potential pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 428.5 g/mol. The structure includes a thiazolo[3,2-b][1,2,4]triazole core, which is known for its biological significance and has been associated with various pharmacological activities.
Synthesis
The synthesis of this compound typically involves a multi-step process that incorporates various reagents and conditions to achieve the desired heterocyclic structures. The initial steps often include the formation of thiazole and triazole derivatives through cyclization reactions involving appropriate precursors.
Anticancer Activity
In vitro studies have evaluated the anticancer properties of this compound against a variety of cancer cell lines. According to screening conducted by the National Cancer Institute (NCI), the compound exhibited low levels of anticancer activity at a concentration of 10 µM. Specifically, it showed slight sensitivity in four cancer cell lines, predominantly within leukemia types .
Table 1: Anticancer Activity Summary
| Cell Line Type | Sensitivity Level |
|---|---|
| Leukemia | Slightly Sensitive |
| Melanoma | Not Sensitive |
| Lung | Not Sensitive |
| Colon | Not Sensitive |
| CNS | Not Sensitive |
| Ovarian | Not Sensitive |
| Renal | Not Sensitive |
| Prostate | Not Sensitive |
| Breast | Not Sensitive |
Enzyme Inhibition
Research indicates that derivatives containing the thiazolo-triazole framework can exhibit inhibitory activity against various enzymes. These include aromatase and lipoxygenase among others, suggesting potential applications in treating conditions influenced by these enzymes . The ability of such compounds to form hydrogen bonds with enzyme active sites enhances their inhibitory potential.
Drug-Likeness and Bioavailability
A drug-likeness analysis performed on similar compounds indicates favorable properties regarding gastrointestinal absorption and bioavailability. The bioactivity score for compounds in this class often falls within a range indicating moderate to good potential for oral bioavailability .
Table 2: Drug-Likeness Parameters
| Parameter | Value |
|---|---|
| Bioavailability Score | 0.55 |
| Lipinski Rule Violations | ≤1 |
| Synthetic Accessibility | <3.35 |
Case Studies
Several studies have reported on related compounds that share structural similarities with This compound . For instance, compounds with thiazole and triazole components have shown promise in preclinical models for their anticancer effects and ability to inhibit specific enzymes critical in metabolic pathways .
Q & A
Q. What are the primary synthetic routes for synthesizing this compound?
The compound is synthesized via a multi-step pathway involving:
- Cyclocondensation : Reaction of 4-amino-5-(4-methoxyphenyl)-1,2,4-triazole-3-thiol with aromatic carboxylic acids in phosphorus oxychloride to form the thiazolo[3,2-b][1,2,4]triazole core .
- Functionalization : Subsequent coupling with propanamide derivatives via nucleophilic substitution or amidation. Key intermediates include ethyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-ethanoate, which undergoes hydrazine-mediated cyclization .
- Purification : Use of column chromatography and recrystallization for isolation .
Q. Which spectroscopic techniques are essential for structural validation?
Critical methods include:
- 1H/13C NMR : To confirm proton environments (e.g., methoxy groups at δ ~3.8 ppm) and carbon backbone .
- IR Spectroscopy : Identification of amide C=O stretches (~1650 cm⁻¹) and thiazole C-S bonds (~680 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : For molecular ion verification (e.g., [M+H]+ expected for C₂₃H₂₂N₄O₃S) .
- Elemental Analysis : To validate C, H, N, S percentages (±0.3% tolerance) .
Q. What initial biological screening assays are recommended?
Prioritize:
- Antifungal Activity : Broth microdilution assays against Candida spp., referencing molecular docking predictions with fungal 14-α-demethylase (PDB: 3LD6) .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .
- Enzyme Inhibition : Fluorometric assays for kinases or proteases, given the triazole-thiazole scaffold’s affinity for ATP-binding pockets .
Advanced Research Questions
Q. How can reaction yields be optimized for the thiazolo-triazole core?
Key strategies include:
- Solvent Selection : Using DMF or toluene to enhance solubility of intermediates .
- Catalysis : Adding NaH or triethylamine to deprotonate thiols during cyclization .
- Temperature Control : Maintaining 80–100°C for cyclocondensation to balance reaction rate and byproduct formation .
- Microwave-Assisted Synthesis : Reducing reaction time from hours to minutes while improving yield by 15–20% .
Q. How should researchers resolve contradictions in biological activity data?
- Purity Verification : Use HPLC (e.g., C18 column, acetonitrile/water gradient) to confirm ≥95% purity, as impurities can skew IC₅₀ values .
- Assay Standardization : Replicate studies under identical conditions (pH, temperature, cell passage number) .
- Orthogonal Assays : Compare enzyme inhibition (e.g., fluorometric) with cellular viability assays to distinguish direct target effects from off-target toxicity .
Q. What computational methods predict binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with 14-α-demethylase (PDB: 3LD6). Focus on hydrogen bonding with methoxyphenyl groups and hydrophobic contacts with the triazole ring .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes .
- QSAR Models : Corporate Hammett constants (σ) of substituents to predict antifungal potency trends .
Q. What strategies improve metabolic stability in preclinical studies?
- Prodrug Design : Introduce ester or carbamate groups at the propanamide moiety to enhance oral bioavailability .
- Deuterium Labeling : Replace methoxy hydrogens with deuterium to slow CYP450-mediated demethylation .
- Metabolite Identification : Use LC-MS/MS to characterize Phase I/II metabolites in hepatocyte models .
Methodological Considerations
Q. How to analyze structure-activity relationships (SAR) for derivatives?
- Scaffold Modification : Substitute methoxyphenyl with halogenated or nitro groups to assess electronic effects on antifungal activity .
- Chain Length Variation : Test propanamide vs. acetamide derivatives to optimize steric fit in enzyme pockets .
- Bioisosteric Replacement : Replace thiazole with oxazole or pyridine to evaluate heterocycle contributions .
Q. What are best practices for stability testing under experimental conditions?
- Forced Degradation : Expose the compound to heat (60°C), light (UV-A), and hydrolytic conditions (pH 1–13) for 48 hours, monitoring degradation via HPLC .
- Lyophilization : Stabilize aqueous solutions by freeze-drying with trehalose or mannitol as cryoprotectants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
